REACTION_CXSMILES
|
C([Mg]Br)(C)C.[F:6][C:7]([F:18])([F:17])[O:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1Br.[B:19](OC(C)C)([O:24]C(C)C)[O:20]C(C)C.Cl>O1CCCC1.C(OCC)(=O)C>[F:6][C:7]([F:18])([F:17])[O:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[B:19]([OH:24])[OH:20]
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Name
|
|
Quantity
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83 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Br
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Name
|
|
Quantity
|
27.6 g
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Type
|
reactant
|
Smiles
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FC(OC1=C(C=C(C=C1)F)Br)(F)F
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Name
|
|
Quantity
|
125 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26.1 g
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Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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Cl
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Name
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Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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the resulting mixture was stirred at room temperature for 16 hours
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Duration
|
16 h
|
Type
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STIRRING
|
Details
|
the mixture stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was further extracted with ethyl acetate (2×150 ml)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in potassium hydroxide (10% aqueous solution) (50 ml)
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Type
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EXTRACTION
|
Details
|
extracted with diethyl ether (2×150 ml)
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Type
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ADDITION
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Details
|
The separated aqueous layer was acidified to pH˜4 by addition of hydrochloric acid (1N aqueous solution) (100 ml)
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
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filtered
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an off white solid
|
Type
|
CUSTOM
|
Details
|
Purification by preparative HPLC
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=C(C=C(C=C1)F)B(O)O)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.82 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |